

# Staining protocol for IR-808 dye in live-cell imaging

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: T-808

Cat. No.: B611110

[Get Quote](#)

## Application Notes: IR-808 Dye for Live-Cell Imaging

### Introduction

IR-808 is a near-infrared (NIR) heptamethine cyanine dye with fluorescent properties that make it a valuable tool for various biological imaging applications.[1][2] Its emission in the NIR spectrum allows for deep tissue penetration and minimizes autofluorescence from biological samples. These characteristics make IR-808 and its analogs suitable for live-cell imaging, particularly for in vitro and in vivo studies.[1] This document provides a detailed protocol for using IR-808 dye for live-cell imaging, including recommendations for concentration, incubation time, and imaging parameters. Additionally, it outlines the principles of its application in distinguishing live and dead cell populations.

### Principle of Staining

IR-808 is a cell-permeant dye that can be taken up by living cells. Some studies suggest that it can accumulate in the lysosomes and mitochondria of tumor cells.[2] For live/dead discrimination, similar NIR dyes are often used in fixable dead cell staining kits. In this context, the dye covalently binds to both intracellular and extracellular amines. In viable cells with intact membranes, the dye primarily reacts with surface amines, resulting in dim staining. In contrast, in dead cells with compromised membranes, the dye can enter the cell and bind to intracellular amines, leading to a much stronger fluorescent signal. This differential staining allows for the

clear distinction between live and dead cell populations via fluorescence microscopy or flow cytometry.

## Data Presentation

The following tables summarize the key quantitative parameters for using IR-808 dye in live-cell imaging, derived from various sources.

Table 1: IR-808 Dye Properties

Property	Value
Excitation Wavelength	~808 nm[3]
Emission Wavelength	~878 nm[3]
Common Application	Live/Dead Cell Staining, Cancer Cell Imaging[1]

Table 2: Recommended Staining Conditions for Live-Cell Imaging

Parameter	Recommended Range	Notes
Cell Type	HeLa, A549, and other cancer cell lines; can be optimized for other cell types.[4][5]	Optimization for each cell line is recommended.
Cell Density	5 - 10 x 10 <sup>6</sup> cells/mL for suspension cells.[3]	For adherent cells, aim for 70-80% confluency.
IR-808 Concentration	5 µM[1]	This is a starting point; optimal concentration may vary.
Incubation Time	10 - 60 minutes[1][3]	30 minutes is a commonly used incubation time.[4]
Incubation Temperature	Room Temperature or 37°C[3]	
Staining Buffer	Hanks and 20 mM Hepes buffer (HHBS) or other serum/protein-free buffer.[3]	Protein in the buffer can interfere with staining.

## Experimental Protocols

This protocol provides a general guideline for staining live cells with IR-808 dye. It is recommended to optimize the protocol for your specific cell type and experimental conditions.

### Materials:

- IR-808 dye
- Dimethyl sulfoxide (DMSO)
- Hanks and 20 mM Hepes buffer (HHBS) or Phosphate-Buffered Saline (PBS), protein-free
- Live cells in culture (adherent or suspension)
- Fluorescence microscope with appropriate NIR filter sets (e.g., excitation ~808 nm, emission ~880 nm)

### Preparation of Staining Solution:

- Prepare a stock solution of IR-808 dye in DMSO. For example, to make a 1 mM stock solution, dissolve the appropriate amount of IR-808 in high-quality, anhydrous DMSO.
- On the day of the experiment, dilute the IR-808 stock solution in a protein-free buffer like HHBS or PBS to the desired working concentration (e.g., 5  $\mu$ M).

### Staining Protocol for Adherent Cells:

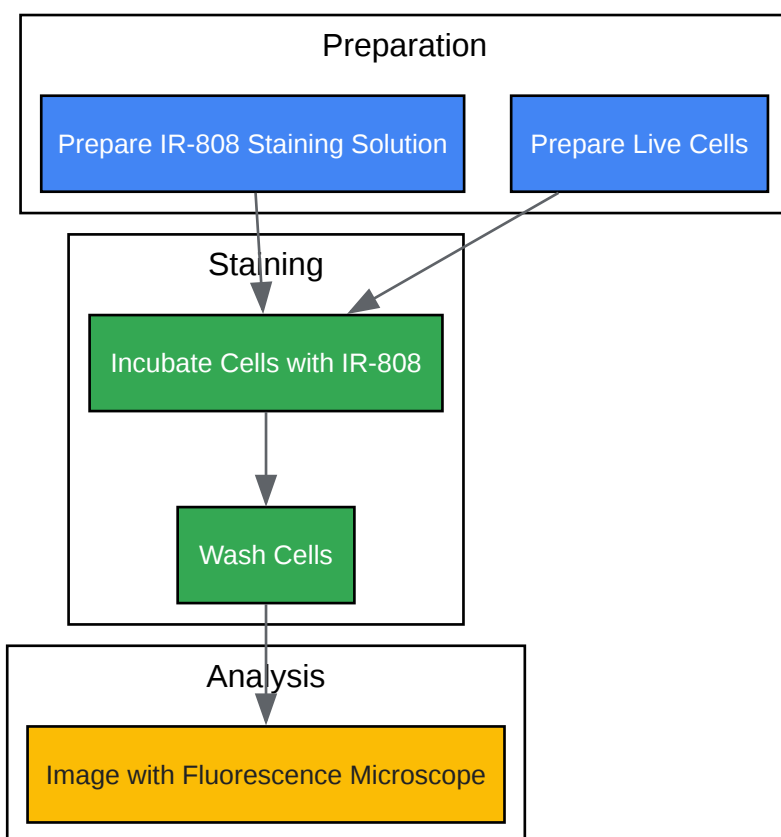
- Grow cells on coverslips or in imaging-compatible plates to the desired confluency (typically 70-80%).
- Carefully remove the culture medium.
- Wash the cells once with pre-warmed, protein-free buffer (HHBS or PBS).
- Add the freshly prepared IR-808 staining solution to the cells, ensuring the entire surface is covered.

- Incubate for 10-60 minutes at 37°C, protected from light.[1][3] The optimal incubation time should be determined experimentally.[3]
- Remove the staining solution.
- Wash the cells two to three times with the protein-free buffer.
- Add fresh, pre-warmed buffer or imaging medium to the cells.
- Proceed with live-cell imaging using a fluorescence microscope equipped for NIR imaging.

#### Staining Protocol for Suspension Cells:

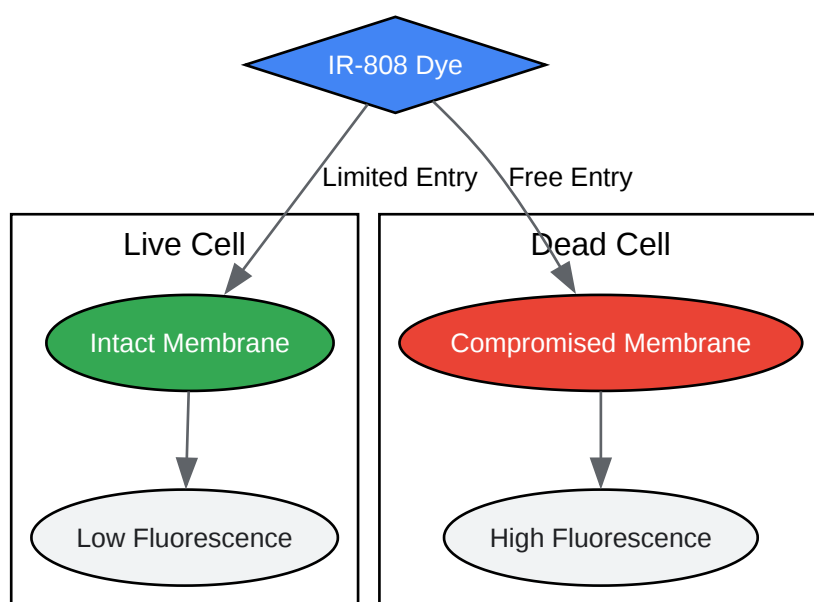
- Harvest the cells and centrifuge to obtain a cell pellet.
- Resuspend the cells in a protein-free buffer (HHBS or PBS) at a concentration of  $5-10 \times 10^6$  cells/mL.[3]
- Add the freshly prepared IR-808 staining solution to the cell suspension.
- Incubate for 10-60 minutes at 37°C or room temperature, protected from light.[3]
- Centrifuge the cells to pellet them and remove the staining solution.
- Wash the cells by resuspending the pellet in fresh, protein-free buffer and centrifuging again. Repeat this wash step twice.
- Resuspend the final cell pellet in the desired buffer or imaging medium.
- The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

## Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: General workflow for staining live cells with IR-808 dye.



[Click to download full resolution via product page](#)

Caption: Principle of live/dead cell discrimination using a membrane-impermeant dye.

## Cautions and Considerations

- **Phototoxicity and Photobleaching:** As with any fluorescence imaging, it is crucial to minimize light exposure to the cells to reduce phototoxicity and photobleaching. Use the lowest possible excitation light intensity and exposure time that still provides a good signal-to-noise ratio.
- **Optimization:** The optimal staining concentration and incubation time can vary between different cell types. It is highly recommended to perform a titration experiment to determine the best conditions for your specific cells.
- **Buffer Choice:** The presence of proteins in the staining buffer can lead to non-specific binding of the dye and increased background fluorescence. Therefore, a protein-free buffer is recommended for the staining and washing steps.[3]
- **Controls:** Always include appropriate controls in your experiment, such as unstained cells (to assess autofluorescence) and heat-killed or chemically-treated dead cells (to confirm the dye's ability to identify dead cells).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. abmole.com [abmole.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. IR808@MnO nano-near infrared fluorescent dye's diagnostic value for malignant pleural effusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HeLa - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Staining protocol for IR-808 dye in live-cell imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6111110#staining-protocol-for-ir-808-dye-in-live-cell-imaging]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)